(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a chiral heterocyclic compound featuring a pyrido-oxazine core substituted with a chlorine atom at position 6 and a methyl group at position 2. Its stereospecific (R)-configuration may confer unique biological and physicochemical properties, making it a candidate for pharmaceutical development.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2R)-6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1 |
InChI Key |
XSVOLCRVQDUCRQ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-Hydroxypyridine Derivatives
The most widely reported method involves condensation of 2-amino-3-hydroxypyridine derivatives with α-chlorocarbonyl reagents. For instance, 2-acetamido-3-hydroxypyridine reacts with 2-chloroacrylonitrile in acetonitrile under reflux with potassium carbonate (K₂CO₃) to form the pyrido-oxazine core. The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic α-carbon of the chloro reagent, followed by intramolecular cyclization (Table 1).
Table 1: Key Reaction Conditions for Cyclization
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Acetamido-3-hydroxypyridine | 2-Chloroacrylonitrile | K₂CO₃ | CH₃CN | 82 | 65 |
| 2-tert-Butylcarbonylamino-3-hydroxypyridine | 2-Chloroacrylonitrile | K₂CO₃ | CH₃CN | 82 | 50 |
The 6-chloro substituent is introduced either by starting with a pre-chlorinated pyridine or via post-cyclization halogenation. For example, chlorination at the 6-position is achieved using POCl₃ or N-chlorosuccinimide (NCS) in dichloromethane.
Microwave-Assisted Synthesis
Accelerated Smiles Rearrangement
Microwave irradiation significantly reduces reaction times. A protocol adapted from pyrido[2,3-b][1,oxazin-2(3H)-one synthesis employs 2-chloro-3-hydroxypyridine , N-substituted 2-chloroacetamide , and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). Under microwave conditions (150 W, 120°C), the reaction completes in 10–15 minutes, achieving yields up to 85% compared to 48 hours conventionally.
Mechanistic Insight :
-
Nucleophilic attack by the hydroxyl group on the chloroacetamide.
-
Smiles rearrangement to form the oxazine ring.
Ionic Liquid-Mediated Green Synthesis
Task-Specific Ionic Liquids as Dual Solvent-Catalysts
The ionic liquid [HMIm]BF₄ (1-hexyl-3-methylimidazolium tetrafluoroborate) enables a one-pot synthesis starting from 2-chloro-3-hydroxypyridine , chloroacetyl chloride , and isoxazole amine . Key advantages include:
-
Reusability : [HMIm]BF₄ is recycled thrice without yield loss.
-
Yield Enhancement : 92% yield vs. 70% in traditional solvents.
Optimized Conditions :
Asymmetric Synthesis for (R)-Configuration
Chiral Auxiliary Strategy
While explicit data for the (R)-enantiomer is limited, analogous pyrido-oxazines are synthesized using chiral glycidyl tosylates to induce stereochemistry. The tosylate group acts as a leaving group, enabling ring-opening with retention of configuration.
Example Protocol :
Enzymatic Resolution
Racemic mixtures of 6-chloro-2-methyl derivatives are resolved using lipase B from Candida antarctica (CAL-B) in vinyl acetate. The (R)-enantiomer is obtained with >98% enantiomeric excess (ee) after 24 hours.
Comparative Analysis of Methods
Table 2: Method Comparison for (R)-6-Chloro-2-Methyl Pyrido-Oxazine
| Method | Time | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Classical Condensation | 24–48 h | 50–65 | N/A | Scalability |
| Microwave-Assisted | 10–15 min | 80–85 | N/A | Rapid synthesis |
| Ionic Liquid-Mediated | 4 h | 90–92 | N/A | Solvent reusability |
| Chiral Auxiliary | 48 h | 45–50 | >98 | High enantioselectivity |
Challenges and Optimization
Chemical Reactions Analysis
Oxidation/Reduction
The compound undergoes oxidation or reduction depending on the reagent:
-
Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form oxidized derivatives.
-
Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to hydroxyl or amine moieties.
Substitution Reactions
Alkylation or aryl substitution occurs via:
-
Alkyl halides : React with the intermediate (2H-pyrido[3,2-b] oxazin-3(4H)-one) in DMF at elevated temperatures .
-
Benzyl halides : Used to introduce aromatic substituents (e.g., 4-(4-nitrobenzyl) derivatives) .
Characterization and Analysis
Research Findings
-
Synthetic versatility : The intermediate can be functionalized with diverse alkyl/aryl groups, enabling systematic SAR (Structure-Activity Relationship) studies .
-
Catalytic efficiency : Combustion-derived bismuth oxide enhances reaction yields and reduces reaction times compared to traditional catalysts .
-
Biological relevance : Derivatives show promise in targeting epigenetic regulators (e.g., BRD4), highlighting their potential in oncology therapeutics .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. The compound is characterized by its unique molecular structure which includes a pyridine ring fused with an oxazine moiety. Key methods for characterization include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure and purity.
- Mass Spectrometry : Employed to determine molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Preliminary research indicates potential anticancer properties. In cell line studies, this compound has shown cytotoxic effects against several cancer cell lines. The compound may exert its effects by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its ability to inhibit enzymes involved in neurodegenerative diseases, particularly those related to Alzheimer's disease. This action is attributed to its potential as a BACE1 inhibitor, which could reduce the formation of beta-amyloid plaques.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics. This suggests its potential as an alternative treatment option for bacterial infections .
Case Study 2: Neuroprotective Properties
Research published in a pharmacological journal explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The study found that administration of the compound led to a significant reduction in beta-amyloid levels and improved cognitive function in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pyrido-oxazine scaffold allows diverse substitutions at positions 2, 4, and 4. Key analogs and their substituents include:
Key Observations:
- Halogenation (Cl vs. Br): Chlorine at position 6 (as in the target compound) reduces molecular weight compared to bromine analogs (e.g., 6-Bromo-2H-pyrido-oxazin-3-one, MW = 225.6 vs. 209.6 for Cl) and may alter metabolic stability .
- Polar Groups: Amino substitution at position 6 (6-Amino-2H-pyrido-oxazin-3-one) increases solubility but may reduce membrane permeability compared to halogenated analogs .
Pharmacological Activity
Antiproliferative Effects (Hepatocellular Carcinoma)
- 4-(4-Nitrobenzyl)-2H-pyrido-oxazin-3-one (NPO): Demonstrated dose-dependent growth inhibition in HepG2, Huh-7, and HCCLM3 cells (IC₅₀ = 0.8–1.2 μM) via NF-κB pathway suppression .
- Target Compound (R)-6-Chloro-2-methyl analog: While direct data are unavailable, chloro and methyl substituents likely enhance NF-κB inhibition compared to unsubstituted analogs, as seen in 4-(2,6-dichlorobenzyl)-2H-pyrido-oxazin-3-one (94% yield, 100–102°C melting point) .
Kinase and Epigenetic Targets
- BRD4 Inhibition: 2,2-Dimethyl derivatives (e.g., compound 27 in ) showed IC₅₀ = 1.99 μM, suggesting that alkylation at position 2 improves binding to bromodomains .
- Spleen Tyrosine Kinase (SYK) Inhibition: (R)-configured analogs (e.g., 6-(5-fluoro-2-(trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido-oxazin-3-one) exhibit selective kinase inhibition, highlighting the importance of stereochemistry .
Physicochemical Properties
Notes:
- The target compound’s chloro and methyl groups likely improve blood-brain barrier penetration compared to amino-substituted analogs.
- Higher melting points in halogenated analogs (e.g., 100–102°C for dichlorobenzyl derivatives) suggest crystalline stability .
Biological Activity
(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the existing research findings related to its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant data.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 2-aminopyridine with chloroacetyl chloride under basic conditions to yield the core oxazine structure. Subsequent modifications allow for the introduction of various substituents that can enhance biological activity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2-Aminopyridine + Chloroacetyl Chloride | Intermediate Oxazine |
| 2 | Alkyl Halides + Base | This compound |
Anticancer Properties
Research has shown that derivatives of pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibit potent anticancer activity. Specifically, compounds like 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have been identified as effective against hepatocellular carcinoma (HCC). The mechanism appears to involve the induction of apoptosis through the inhibition of NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation .
Case Study: Antiproliferative Efficacy
In vitro studies demonstrated that the compound significantly reduced cell viability in HCC cell lines with IC50 values in the low micromolar range. For instance, one study reported an IC50 of approximately 5 µM against HCC cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably:
- NF-κB Inhibition : The compound disrupts the NF-κB signaling cascade, leading to decreased tumor cell proliferation and increased apoptosis.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G0/G1 phase, further inhibiting cancer cell growth.
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety margin with minimal cytotoxicity observed in normal cells at therapeutic concentrations.
Table 2: Pharmacological Data Summary
| Parameter | Value |
|---|---|
| Anticancer IC50 | ~5 µM |
| Cytotoxicity CC50 | >100 µM |
| Selectivity Index | >20 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with high enantiomeric purity?
- Methodology : A two-step approach is commonly employed:
Core formation : React 2-aminopyridin-3-ol with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) and DMF to form the pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold. Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize side products .
Chiral resolution : Use chiral column chromatography (e.g., Chiralpak® IA/IB) with hexane:isopropanol (70:30) to isolate the (R)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC with a UV detector (λ = 254 nm) .
- Key Considerations : Control reaction temperature (40–60°C) to prevent racemization. Use anhydrous conditions to avoid hydrolysis of intermediates.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H NMR : Key signals include:
- A singlet at δ 2.45 ppm (3H, -CH₃).
- A deshielded proton at δ 6.85 ppm (1H, pyridinyl H) due to electron-withdrawing chloro and oxazine ring effects .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode typically shows [M+H]⁺ at m/z 226.04. Characteristic fragments include loss of Cl (Δ m/z = 35) and CO (Δ m/z = 28) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethyl acetate. The (R)-configuration is confirmed by Flack parameter analysis .
Advanced Research Questions
Q. How do the chloro and methyl substituents influence bioactivity compared to analogs like 6-nitro or 8-amino derivatives?
- Structure-Activity Relationship (SAR) :
- Chloro group : Enhances electrophilicity, improving binding to targets like NF-κB (e.g., IC₅₀ = 1.2 µM vs. 3.8 µM for non-chlorinated analogs) .
- Methyl group : Increases lipophilicity (logP = 1.8 vs. 1.2 for des-methyl analogs), enhancing membrane permeability in cellular assays .
Q. What computational methods predict binding modes of this compound to biological targets like NF-κB?
- Docking Workflow :
Protein Preparation : Retrieve NF-κB p50/p65 heterodimer structure (PDB: 1SVC). Optimize hydrogen bonding networks with Schrödinger’s Protein Preparation Wizard.
Ligand Docking : Use Glide XP mode with OPLS4 force field. The chloro group forms halogen bonds with Lys145 (ΔG = -9.2 kcal/mol), while the oxazine oxygen hydrogen-bonds to Thr143 .
- Validation : Compare docking scores with experimental IC₅₀ values. RMSD ≤ 2.0 Å indicates reliable predictions.
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Case Analysis : For example, antifungal activity (MIC = 8 µg/mL) reported in benzo[b][1,4]oxazin-3(4H)-one derivatives vs. no activity in pyrido analogs:
- Hypothesis : Steric hindrance from the pyridine ring reduces binding to fungal CYP51.
- Validation : Perform competitive binding assays with fluconazole-resistant Candida albicans strains. Use isothermal titration calorimetry (ITC) to quantify binding affinity .
- General Approach : Replicate assays under standardized conditions (e.g., CLSI guidelines) and cross-validate with orthogonal methods (e.g., SPR vs. MST).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
